molecular formula C6H10ClNO3 B2719141 4-Oxopiperidine-2-carboxylic acid hydrochloride CAS No. 99979-55-2

4-Oxopiperidine-2-carboxylic acid hydrochloride

Cat. No.: B2719141
CAS No.: 99979-55-2
M. Wt: 179.6
InChI Key: OFWXKKQPXHHGRH-UHFFFAOYSA-N
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Description

4-Oxopiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H10ClNO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a ketone and a carboxylic acid functional group. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

4-Oxopiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of specialty chemicals and materials.

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxopiperidine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-piperidone with chloroacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically obtained as a solid, which is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

4-Oxopiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: 4-Oxopiperidine-2,6-dicarboxylic acid.

    Reduction: 4-Hydroxypiperidine-2-carboxylic acid.

    Substitution: Various acyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Oxopiperidine-2-carboxylic acid hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The ketone and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The exact pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

4-Oxopiperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    4-Oxopiperidine-2-carboxylic acid: Lacks the hydrochloride salt form, which can affect its solubility and reactivity.

    4-Hydroxypiperidine-2-carboxylic acid: Contains a hydroxyl group instead of a ketone, leading to different chemical properties and reactivity.

    4-Piperidone: Lacks the carboxylic acid group, which significantly alters its chemical behavior and applications.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-oxopiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h5,7H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWXKKQPXHHGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1=O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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